Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate

Description

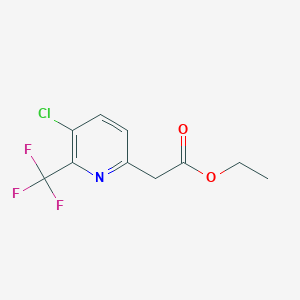

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 3, and an ethyl ester moiety at position 6 (attached via an acetate linker). This compound belongs to a class of heterocyclic molecules widely explored in medicinal and agrochemical research due to the electron-withdrawing effects of -CF₃ and chlorine, which enhance stability and modulate reactivity .

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(11)9(15-6)10(12,13)14/h3-4H,2,5H2,1H3 |

InChI Key |

UOLVZWHYNGHVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC(=C(C=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

2-(2-Chloro-6-(Trifluoromethyl)Pyridin-3-Yl)Acetic Acid

- Structure : Differs by replacing the ethyl ester with a carboxylic acid group.

- Impact : The carboxylic acid derivative exhibits higher polarity and lower lipophilicity compared to the ethyl ester, influencing solubility and bioavailability. Esters like the target compound often serve as prodrugs, improving membrane permeability before hydrolyzing to active acids in vivo .

N-(5-(Trifluoromethyl)-Pyridin-2-Yl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide

- Structure : Replaces the acetate-ester moiety with a pyrazole-carboxamide group.

- The dual -CF₃ groups may increase metabolic stability .

- Synthesis : Formed via coupling reactions between pyridine and pyrazole intermediates, using sodium hydride as a base .

4-Iodo-2-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid Ethyl Ester

- Structure : Pyrimidine core instead of pyridine, with iodine at position 3.

- Impact : Pyrimidines are less basic than pyridines, altering electronic interactions. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization .

- Synthesis : Prepared via palladium-catalyzed coupling, similar to methods used for pyridine esters .

Core Heterocycle Modifications

- Pyridine vs. Pyrimidine : Pyridines (6-membered, one nitrogen) are more basic and polarizable than pyrimidines (6-membered, two nitrogens), affecting their interaction with biological targets. Pyrimidines are common in nucleoside analogs, while pyridines dominate agrochemicals .

- Hybrid Systems (e.g., Furan-Azetidinone): Compounds like K5 and K7 (furan-azetidinone hybrids) demonstrate how chloro and -CF₃ groups enhance antimicrobial activity. However, their β-lactam rings confer distinct reactivity compared to pyridine esters .

Notes

- The evidence lacks explicit data on the target compound’s synthesis or bioactivity; comparisons are inferred from structural analogs.

- Substituent position (e.g., -CF₃ at C2 vs. C6) profoundly impacts electronic and steric properties, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.